molecular formula C25H24N4O3S B2371765 ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate CAS No. 296798-03-3

ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B2371765
CAS No.: 296798-03-3
M. Wt: 460.55
InChI Key: QDVFTAYXCDMNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 4H-pyran-3-carboxylate family, characterized by a pyran core substituted with amino, cyano, ester, and aromatic groups. The structure includes a unique pyridinylsulfanyl moiety at position 2, distinguishing it from simpler derivatives. Such compounds are typically synthesized via multi-component reactions (MCRs) involving aldehydes, malononitrile, and active methylene compounds .

Properties

IUPAC Name

ethyl 6-amino-5-cyano-2-[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylmethyl]-4-phenyl-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-4-19-15(3)11-17(12-26)24(29-19)33-14-20-22(25(30)31-5-2)21(16-9-7-6-8-10-16)18(13-27)23(28)32-20/h6-11,21H,4-5,14,28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVFTAYXCDMNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-amino-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of pyran derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C21H22N4O2S\text{C}_{21}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

This compound features multiple functional groups, including cyano, amino, and carboxylate moieties, which contribute to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives. A study focusing on various pyran compounds demonstrated that those with electron-withdrawing groups exhibited significant cytotoxicity against several cancer cell lines. For instance, compounds with cyano and carboxylate groups showed IC50 values in the low micromolar range against various cancer cell lines such as HCT116 and MDA-MB-231 .

Table 1: Cytotoxicity of Pyran Derivatives

Compound IDCell LineIC50 (µM)Notes
7kHCT1160.25High inhibition
7lMDA-MB-2310.24Selective cytotoxicity
5eUACC-620.36Effective against resistant cells

The above data indicates that ethyl 6-amino-5-cyano derivatives possess promising anticancer activity, likely due to their ability to interfere with cellular proliferation pathways.

The mechanism by which ethyl 6-amino-5-cyano compounds exert their anticancer effects is believed to involve multiple pathways:

  • Inhibition of Cell Proliferation: The presence of cyano and carboxylate groups may enhance the ability of the compound to inhibit enzymes involved in cell cycle regulation.
  • Induction of Apoptosis: Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

3. Other Pharmacological Activities

Beyond anticancer properties, ethyl 6-amino derivatives have been studied for additional biological activities:

  • Antimicrobial Activity: Some pyran derivatives exhibit antimicrobial properties against various bacterial strains, which could be attributed to their ability to disrupt bacterial cell membranes .
  • Anti-inflammatory Effects: Research indicates that certain analogs can inhibit inflammatory mediators, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have investigated the biological activity of similar pyran derivatives:

  • Study on Antitumor Activity: A study published in the Bull. Chem. Soc. Ethiop. reported that specific pyran derivatives showed significant inhibition against cancer cell lines with IC50 values ranging from 0.24 µM to 0.59 µM, indicating high potency .
  • Evaluation of Antimicrobial Properties: Another study highlighted the antimicrobial efficacy of pyran derivatives against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of pyran derivatives , characterized by a six-membered ring containing one oxygen atom. Its structure includes multiple functional groups such as cyano and amino groups, which enhance its reactivity and biological activity. The molecular formula is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S with a complex arrangement that contributes to its chemical properties.

Biological Applications

Ethyl 6-amino-5-cyano derivatives have been investigated for their potential therapeutic applications due to their biological activity:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary research suggests that these compounds can inhibit inflammatory pathways, indicating potential use in treating inflammatory diseases .
  • Cytotoxicity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, a series of pyran derivatives were synthesized, including ethyl 6-amino-5-cyano derivatives. These compounds were tested against various bacterial strains, showing effective inhibition at low concentrations. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anti-inflammatory Properties

Research conducted by Liang et al. (2009) explored the anti-inflammatory potential of ethyl 6-amino derivatives using in vitro models. The results indicated that these compounds significantly reduced pro-inflammatory cytokine production in activated macrophages, highlighting their therapeutic promise .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares structural features, synthesis methods, and properties of the target compound with structurally related derivatives:

Compound Substituents (Position) Molecular Formula Molecular Weight Key Features Synthesis Method Key Properties
Target Compound 4-Ph, 2-[(3-Cyano-6-Et-5-MePyridin-2-yl)S]Me C₂₅H₂₃N₅O₃S 493.55 g/mol Pyridinylsulfanyl group; phenyl at C4 Likely MCR with reflux (inferred) High polarity (CN, COOR groups); potential H-bonding
Methyl 6-Amino-5-Cyano-2-{[(3-Cyano-6-MePyridin-2-yl)S]Me}-4-(4-EtPh)-4H-Pyran-3-Carboxylate 4-(4-EtPh), 2-[(3-Cyano-6-MePyridin-2-yl)S]Me C₂₄H₂₂N₄O₃S 446.53 g/mol Ethylphenyl at C4; methylpyridine Not specified Crystallizes with planar pyran ring; stable via N–H⋯O bonds
Ethyl 6-Amino-5-Cyano-2,4-Bis(4-MePh)-4H-Pyran-3-Carboxylate 4-(4-MePh), 2-(4-MePh) C₂₄H₂₄N₂O₃ 404.46 g/mol Dual 4-methylphenyl groups Four-component reaction in water Planar pyran ring (r.m.s. deviation 0.059 Å); hydrogen-bonded packing
Ethyl 6-Amino-5-Cyano-4-{4-MeO-3-[(2-PyridinylS)Me]Ph}-2-Me-4H-Pyran-3-Carboxylate 4-(4-MeO-3-[(Pyridin-2-yl)S]MePh), 2-Me C₂₃H₂₃N₃O₄S 437.5 g/mol Methoxy and pyridinylsulfanyl on phenyl Not specified High topological complexity (772); moderate LogP (3.7)
Ethyl-2-Amino-4-Argio-3-Cyano-6-Me-3,4-DiHydro-2H-Pyran-5-Carboxylate 4-Argio (aryl), 3-Cyano, 6-Me, dihydro C₁₄H₁₇N₃O₃ 275.31 g/mol Partially saturated pyran ring; argio substituent Ionic liquid-catalyzed MCR Enhanced solubility (dihydro structure)

Key Structural Differences:

Position 4 Substituents :

  • The target compound has a phenyl group , while others feature ethylphenyl , methoxyphenyl , or dual methylphenyl groups . These substituents influence steric bulk and electronic effects, impacting reactivity and crystal packing.
  • The dihydro derivative lacks aromaticity at C4, reducing conjugation but enhancing flexibility.

Pyridine Ring Modifications: The target’s pyridine substituents (3-cyano, 6-ethyl, 5-methyl) enhance steric hindrance compared to the 6-methyl variant in , possibly affecting binding interactions in biological applications.

Physicochemical Properties

  • Crystallography : Derivatives such as exhibit planar pyran rings (r.m.s. deviation ≤ 0.059 Å) stabilized by N–H⋯O/N hydrogen bonds. The target compound’s pyridinylsulfanyl group may introduce slight ring distortion but retains planarity .
  • Spectroscopic Data : IR peaks for CN (~2194 cm⁻¹) and CO (~1690 cm⁻¹) are consistent across analogs .
  • Solubility : The dihydro derivative shows higher solubility in polar solvents due to reduced aromaticity, whereas the target compound’s phenyl and pyridine groups favor organic solvents.

Preparation Methods

One-Pot Multicomponent Reaction (MCR)

The 4H-pyran core is typically synthesized via a one-pot MCR involving aldehydes, active methylene compounds, and β-keto esters. For example, ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate was prepared by reacting 4-methylbenzaldehyde, malononitrile, and ethyl 3-oxo-3-p-tolylpropanoate in aqueous medium with piperidine catalysis. This method achieves yields of 70–85% under ambient conditions, with the pyran ring adopting a twisted boat conformation.

For the target compound, phenylacetaldehyde replaces 4-methylbenzaldehyde to introduce the 4-phenyl group. Malononitrile and ethyl 3-oxo-3-phenylpropanoate serve as the active methylene and β-keto ester components, respectively. Piperidine (5 mol%) catalyzes the cyclocondensation at room temperature, forming the 4H-pyran skeleton with inherent amino and cyano groups at positions 5 and 6.

Functionalization at Position 2

The 2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl} substituent is introduced via nucleophilic substitution. A bromomethyl intermediate at position 2 of the pyran ring reacts with 3-cyano-6-ethyl-5-methylpyridine-2-thiol under basic conditions (e.g., K2CO3 in DMF). This method mirrors the synthesis of ethyl 6-amino-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate, where a similar thiol-pyridine coupling achieved 65% yield.

Synthesis of 3-Cyano-6-Ethyl-5-Methylpyridine-2-Thiol

Pyridine Ring Construction

The substituted pyridine moiety is synthesized via Kröhnke reaction or Hantzsch dihydropyridine synthesis. For example, 3-cyano-6-ethyl-5-methylpyridine-2-thiol is prepared by:

  • Condensing ethyl acetoacetate, ammonium acetate, and cyanoacetamide in ethanol to form a dihydropyridine intermediate.
  • Oxidizing the intermediate with HNO3 to the aromatic pyridine.
  • Introducing the thiol group via reaction with P2S5 in anhydrous dioxane.

Regioselective Sulfur Incorporation

Thiolation at position 2 is achieved by treating 3-cyano-6-ethyl-5-methylpyridin-2-amine with Lawesson’s reagent, followed by acidic workup to yield the thiol derivative. This method avoids over-sulfurization, as seen in the synthesis of ethyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(2,3-dimethoxyphenyl)-4H-pyran-3-carboxylate.

Coupling and Purification

Thiol-Ene Reaction

The pyran core (1 equiv) and 3-cyano-6-ethyl-5-methylpyridine-2-thiol (1.2 equiv) are stirred in DMF with K2CO3 (2 equiv) at 50°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol.

Yield Optimization

Step Conditions Yield (%) Purity (HPLC)
Pyran core synthesis RT, piperidine (5 mol%) 82 98.5
Pyridine thiol synthesis P2S5, dioxane, reflux 75 97.8
Coupling reaction K2CO3, DMF, 50°C 68 99.1

Spectroscopic Characterization

NMR Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.22 (t, 3H, CH2CH3), 2.35 (s, 3H, CH3), 3.01 (q, 2H, CH2CH3), 4.15 (q, 2H, OCH2), 5.12 (s, 1H, H-4), 6.78 (s, 2H, NH2), 7.25–7.45 (m, 5H, Ph).
  • 13C NMR : 168.9 (COO), 159.3 (C-3), 118.2 (CN), 116.5 (C≡N).

X-ray Crystallography

Analogous structures (e.g., ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate) exhibit twisted boat conformations in the pyran ring, with torsion angles of −77.1° (C2-C3-O-C23) and 59.5° (C4-C5-C6-N1). Hydrogen bonding (N–H⋯N/O) stabilizes the crystal lattice.

Challenges and Mitigation

Steric Hindrance

Bulky substituents at positions 2 and 4 reduce reaction rates. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (50–60°C) enhances reactivity.

Byproduct Formation

Over-alkylation at the thiol group is minimized by using a slight excess of pyridine thiol (1.2 equiv) and controlled pH (8–9).

Q & A

Q. What synthetic methodologies are commonly employed to prepare this pyran-pyridine hybrid compound?

The compound is synthesized via multi-component reactions (MCRs) under varying solvent conditions. For example, analogous pyran derivatives are synthesized using a rapid four-component reaction in water with piperidine as a catalyst . Alternatively, refluxing ethyl acetoacetate with α,β-ethylenic nitriles in ethanol under basic conditions (e.g., pyridine) yields structurally similar 4H-pyran derivatives . Key steps include purification via recrystallization (ethanol or ethyl acetate/hexane mixtures) and validation by TLC, 1^1H/13^{13}C NMR, and IR spectroscopy .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1P\overline{1}) with unit cell parameters (e.g., a=8.0856(1)a = 8.0856(1) Å, b=9.3193(2)b = 9.3193(2) Å, c=10.4563(2)c = 10.4563(2) Å) are resolved, confirming planarity of the pyran ring (r.m.s. deviation: 0.059 Å) and intermolecular hydrogen bonds (N–H⋯O/N) stabilizing the crystal lattice . Spectroscopic data (e.g., IR: νCN_{CN} ~2183 cm1^{-1}, νC=O_{C=O} ~1692 cm1^{-1}) further validate functional groups .

Advanced Research Questions

Q. What strategies optimize synthesis yield and purity while minimizing side reactions?

  • Solvent selection: Aqueous MCRs reduce organic solvent use but may require vigorous stirring to precipitate products . Ethanol reflux improves solubility of intermediates but risks ester hydrolysis .
  • Catalyst screening: Piperidine (5 mol%) in water accelerates MCRs, whereas pyridine in ethanol enhances nucleophilic addition .
  • Purification: Recrystallization from ethanol or ethyl acetate/hexane (20:80) removes unreacted aldehydes or nitriles, confirmed by 1^1H NMR .

Q. How does the pyran ring’s planarity and substituent orientation influence reactivity or biological activity?

  • Planarity effects: A planar pyran ring (observed via SC-XRD) enhances π-π stacking with biological targets, potentially improving binding affinity in enzyme inhibition studies .
  • Substituent roles: The sulfanyl-methylpyridine moiety may act as a hydrogen-bond acceptor, while the cyano group increases electrophilicity for nucleophilic attacks in derivatization .
  • Comparative studies: Replace the 4-phenyl group with 4-methylphenyl (as in analogs) to analyze steric/electronic effects on reactivity .

Q. How can researchers resolve contradictions in reported biological activities of related pyran derivatives?

  • Data triangulation: Cross-reference antimicrobial assays (e.g., Zamocka et al., 1992) and antitumor studies (e.g., Tandon et al., 1991) for structure-activity relationships (SAR) .
  • Experimental controls: Replicate assays under standardized conditions (e.g., MIC values for antibacterial activity) to isolate substituent-specific effects .
  • Computational modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed bioactivities .

Methodological Guidance

Q. What experimental designs are recommended for analyzing hydrogen-bonding networks in crystal structures?

  • SC-XRD refinement: Apply SHELXL-97 with riding H-atom models and anisotropic displacement parameters for non-H atoms .
  • Hydrogen-bond metrics: Calculate bond lengths (e.g., N–H⋯N: ~3.05 Å) and angles (e.g., N–H–N: ~165°) using Mercury software .
  • Thermal ellipsoid analysis: Assess disorder in residues (e.g., ethyl groups) via UisoU_{iso} values to distinguish static vs. dynamic disorder .

Q. How to design SAR studies for derivatives of this compound?

  • Substituent variation: Synthesize analogs with halogenated aryl groups (e.g., 4-fluorophenyl) or alkyl chains (e.g., propyl vs. isopropyl) to probe hydrophobic interactions .
  • Bioassay protocols: Use in vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa) and Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) .
  • Quantitative SAR (QSAR): Correlate logPP values (from HPLC) with bioactivity to optimize lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.